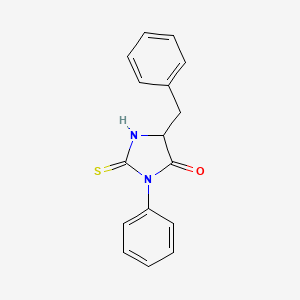
PTH-L-フェニルアラニン
説明
3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
L-フェニルアラニンの生合成
PTH-L-フェニルアラニンは、必須アミノ酸であるL-フェニルアラニンの生合成において重要な役割を果たします。 研究により、系統的な遺伝子改変により、安価な芳香族前駆体からE. coliにおけるL-フェニルアラニンの効率的な生合成が可能になることが示されました 。 このプロセスは、低コストの原料から高価値なL-フェニルアラニンを製造するために重要であり、食餌補助食品、飼料、化粧品、化学産業など、多くの産業用途があります .
アミノ酸配列分析
分析化学において、PTH-L-フェニルアラニンは、アミノ酸配列分析の標準として使用されます。 特に、エドマン分解法で使用され、タンパク質中のアミノ酸配列を特定するための参照化合物として機能します 。この用途は、バイオテクノロジーや医療など、さまざまな分野でタンパク質の構造と機能を理解するために不可欠です。
臨床医学: PKUモニタリング
この化合物は、血清サンプル中のL-フェニルアラニンの測定のための新しい方法の開発に関与しており、フェニルケトン尿症(PKU)のモニタリングに不可欠です 。PKUは、適切に管理されなければ、知的障害やその他の深刻な健康問題を引き起こす可能性のある代謝性疾患です。L-フェニルアラニンレベルの正確なモニタリングは、PKUの有効な治療に不可欠です。
微生物細胞工場
研究では、微生物細胞工場の構築におけるPTH-L-フェニルアラニンの使用が検討されています。これらは、アミノ酸などの特定の化合物を制御され効率的な方法で生産するように設計された遺伝子改変された微生物です。 このような細胞工場の開発は、必須化合物の生産を革命的に変え、コストと環境への影響を削減する可能性があります .
医薬品合成
PTH-L-フェニルアラニンは、医薬品として活性な化合物の合成に広く使用されています。 これには、セファロスポリン系抗生物質、抗がん金属薬、HIVプロテアーゼ阻害剤の製造が含まれます 。これらの薬剤を効率的に合成する能力は、製薬業界にとって極めて重要であり、医療に直接的な影響を与えます。
飼料および化粧品産業
必須アミノ酸として、PTH-L-フェニルアラニンは、動物飼料の栄養価を高めるための飼料産業で用途があります。 さらに、その利点のある特性により、さまざまなスキンケア製品や美容製品に配合され、化粧品産業での役割が拡大しています .
作用機序
Target of Action
PTH-L-PHENYLALANINE, also known as Phenylthiohydantoin-phenylalanine, primarily targets the parathyroid hormone-2 (PTH2) receptor . This receptor is a G-protein coupled receptor that serves a variety of signal transduction roles . It is also involved in the regulation of vital biochemical processes in bone, kidney, and other tissues .
Mode of Action
The interaction of PTH-L-PHENYLALANINE with its targets involves the activation of heterotrimeric G proteins, such as Gs that stimulates cAMP production . This activation leads to a series of intracellular events that result in the modulation of various organ systems . The compound’s interaction with its targets is facilitated by its specific binding to the PTH2 receptor .
Biochemical Pathways
PTH-L-PHENYLALANINE is involved in the phenylpropanoid metabolic pathway . This pathway is crucial for the biosynthesis of a diverse group of secondary metabolites. The compound, as a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine, plays a significant role in these pathways .
Result of Action
The molecular and cellular effects of PTH-L-PHENYLALANINE’s action are primarily related to its role in the regulation of calcium and phosphate ions, and vitamin D in blood and extracellular fluids . Additionally, it is involved in the stimulation of bone formation when the hormone is intermittently administrated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PTH-L-PHENYLALANINE. For instance, lifestyle factors such as smoking, body mass index (BMI), diet, alcohol, and exercise, as well as exposure to pollutants like heavy metals and chemicals, can affect the levels of parathyroid hormone and calcitonin, which are related to the action of PTH-L-PHENYLALANINE .
生化学分析
Biochemical Properties
3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis . The nature of these interactions often involves the inhibition of enzyme activity, leading to alterations in biochemical pathways. Additionally, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can form complexes with metal ions, further influencing its biochemical properties .
Cellular Effects
The effects of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby disrupting normal biochemical pathways . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one has been associated with sustained alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can induce toxic or adverse effects, including cellular damage, organ toxicity, and disruptions in normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant harm .
Metabolic Pathways
3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can affect the balance of metabolic pathways, potentially leading to alterations in energy production and cellular homeostasis .
Transport and Distribution
The transport and distribution of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments . Once inside the cell, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one can interact with binding proteins that facilitate its distribution to specific cellular locations . The localization and accumulation of this compound within cells can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one may be directed to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolic processes .
特性
IUPAC Name |
5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDCDSHFIITFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962989 | |
| Record name | 5-Benzyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4332-97-2 | |
| Record name | 3-Phenyl-5-(phenylmethyl)-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-5-(phenylmethyl)-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


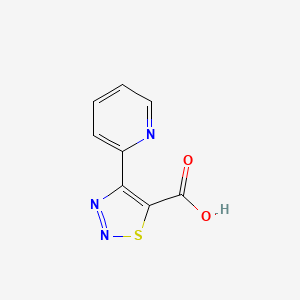
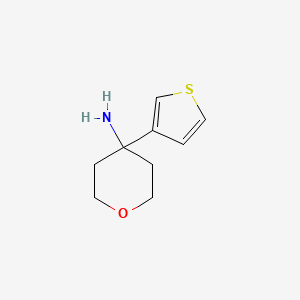
![1-[(Cyclobutylamino)methyl]cyclopentan-1-ol](/img/structure/B1466477.png)
![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)
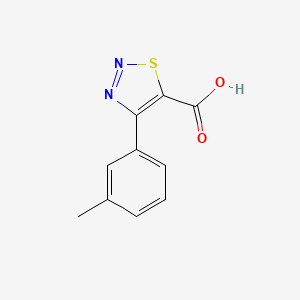
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)
![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)
![2-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466486.png)
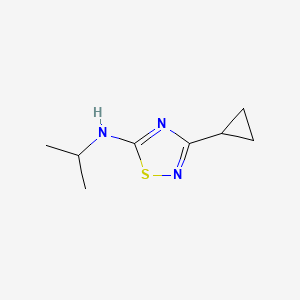
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1466488.png)
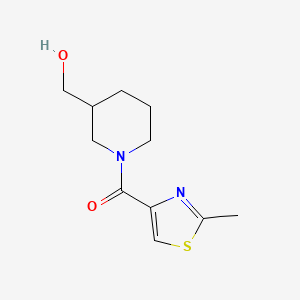

![[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine](/img/structure/B1466492.png)
![7-Oxa-11-azaspiro[5.6]dodecane](/img/structure/B1466496.png)
